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  • Product: 1-(3-Fluorophenyl)piperazine dihydrochloride
  • CAS: 76835-10-4

Core Science & Biosynthesis

Foundational

Introduction: Situating 1-(3-Fluorophenyl)piperazine in Modern Medicinal Chemistry

An In-Depth Technical Guide to 1-(3-Fluorophenyl)piperazine Dihydrochloride Authored for Researchers, Scientists, and Drug Development Professionals 1-(3-Fluorophenyl)piperazine dihydrochloride (m-FPP) is a synthetically...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Fluorophenyl)piperazine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

1-(3-Fluorophenyl)piperazine dihydrochloride (m-FPP) is a synthetically derived molecule belonging to the phenylpiperazine class of compounds. While it is available commercially as an analytical reference standard, its true significance in the scientific community lies in its role as a versatile chemical scaffold and a probe for exploring serotonergic neurotransmission.[1][2] The phenylpiperazine moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). The introduction of a fluorine atom at the meta-position of the phenyl ring subtly yet significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic fluorination can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making 1-(3-FPP) and its derivatives subjects of intense interest in drug discovery.

This guide provides a comprehensive technical overview of 1-(3-fluorophenyl)piperazine dihydrochloride, moving from its fundamental physicochemical properties and synthesis to its pharmacological implications, analytical characterization, and applications as a foundational building block in the development of novel therapeutics.

Part 1: Core Chemical and Physical Identity

A precise understanding of a compound's identity and properties is the bedrock of reproducible research. 1-(3-Fluorophenyl)piperazine dihydrochloride is typically supplied as a stable, crystalline solid, ensuring reliability in experimental settings.[1]

Chemical Identity and Properties
Identifier Value Source
Formal Name 1-(3-fluorophenyl)-piperazine, dihydrochloride[1]
CAS Number 76835-10-4[1][2][3]
Molecular Formula C₁₀H₁₃FN₂ • 2HCl[1]
Formula Weight 253.1 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Synonyms 1-(meta-Fluorophenyl)piperazine, 1-(m-Fluorophenyl)piperazine, m-FPP, 3-FPP[1]
SMILES FC1=CC=CC(N2CCNCC2)=C1.Cl.Cl[1]
InChI Key GSPXXVQXENGQIQ-UHFFFAOYSA-N[1]
Solubility and Spectroscopic Data

The solubility profile is critical for preparing stock solutions for in vitro and in vivo studies. The dihydrochloride salt form enhances aqueous solubility compared to the free base.

Solvent Solubility
PBS (pH 7.2) 10 mg/mL
DMSO 10 mg/mL
Methanol 1 mg/mL
UV λmax 244, 279 nm
(Data sourced from Cayman Chemical Technical Information[1])

Part 2: Synthesis and Mechanistic Rationale

The synthesis of phenylpiperazines is a well-established process in organic chemistry, typically achieved through nucleophilic aromatic substitution or condensation reactions. A common and efficient method involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.

Generalized Synthetic Pathway

The following diagram illustrates a representative synthesis. The choice of a non-polar, high-boiling solvent like xylene is causal; it facilitates the high temperatures required for the condensation and cyclization reaction while being relatively inert.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Fluoroaniline C Condensation & Cyclization A->C Xylene, Heat (Reflux) B Bis(2-chloroethyl)amine hydrochloride B->C D 1-(3-Fluorophenyl)piperazine (Free Base) C->D Work-up & Purification E 1-(3-Fluorophenyl)piperazine dihydrochloride D->E HCl in Ether or Isopropanol

Caption: Generalized synthetic route to 1-(3-Fluorophenyl)piperazine dihydrochloride.

Step-by-Step Synthesis Protocol

This protocol is a representative methodology based on established procedures for analogous compounds.[4][5][6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).

  • Solvent Addition: Add a suitable high-boiling solvent, such as xylene, to the flask. The solvent facilitates heat transfer and allows the reaction to proceed at a consistent temperature.

  • Cyclization: Heat the reaction mixture to reflux (typically 130-140°C) for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, the reaction mixture is typically basified with an aqueous solution of sodium hydroxide (NaOH) to deprotonate the piperazine nitrogens and neutralize any HCl byproduct. The organic layer is then separated.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude 1-(3-fluorophenyl)piperazine free base, often as an oil. Purification can be achieved via vacuum distillation or column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The dihydrochloride salt precipitates out of the solution as a solid.

  • Isolation: The resulting solid is collected by filtration, washed with a small amount of cold solvent to remove impurities, and dried under vacuum to yield the final product, 1-(3-fluorophenyl)piperazine dihydrochloride.

Part 3: Pharmacological Profile and Mechanism of Action

Phenylpiperazine derivatives are renowned for their diverse interactions with monoamine neurotransmitter systems, particularly serotonin (5-HT) receptors.[7] While the specific physiological and toxicological properties of 1-(3-FPP) itself are not extensively documented, its mechanism can be inferred from closely related analogues like para-fluorophenylpiperazine (pFPP).[1][8]

These compounds primarily act as agonists at serotonin 5-HT₁ₐ receptors.[7] They may also exhibit affinity for 5-HT₂ₐ and 5-HT₂𝒸 receptors and can inhibit the reuptake of serotonin and norepinephrine.[7] The interaction with the 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR), is particularly significant.

Postulated Signaling Pathway

Activation of the 5-HT₁ₐ receptor by an agonist like 1-(3-FPP) initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability.

G FPP 1-(3-FPP) (Agonist) Receptor 5-HT1A Receptor (GPCR) FPP->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Reduced Activation Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: Postulated 5-HT1A receptor-mediated signaling cascade for 1-(3-FPP).

This inhibitory action is a cornerstone of therapies for anxiety and depression. Furthermore, studies on other fluorophenyl piperazine derivatives have indicated potential cardiovascular effects, including beta-adrenolytic (beta-blocker) and vasodilating actions, suggesting a broader pharmacological profile that warrants further investigation.[9]

Part 4: Analytical Methodologies for Quality and Research

Robust analytical methods are essential for verifying the identity, purity, and concentration of 1-(3-FPP) in both bulk materials and experimental samples. A multi-technique approach is often employed for comprehensive characterization.

Common Analytical Techniques
Technique Purpose Rationale
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and QuantitationProvides excellent separation of volatile compounds and definitive structural information from mass fragmentation patterns.[10]
High-Performance Liquid Chromatography (HPLC) Purity Assessment and QuantitationVersatile for non-volatile or thermally labile compounds. Can be coupled with various detectors (UV, MS) for specificity.
Thin-Layer Chromatography (TLC) Reaction Monitoring & Purity ScreeningA rapid, cost-effective method for qualitatively assessing reaction progress and identifying the presence of impurities.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ElucidationProvides detailed information about the molecular structure, confirming the identity and connectivity of atoms.
Ultraviolet (UV) Spectroscopy Quantitation and Identity ConfirmationMeasures absorbance at specific wavelengths (λmax), useful for concentration determination via the Beer-Lambert law.[1]
Workflow for Analytical Characterization

The logical flow from sample preparation to data analysis is critical for generating reliable and defensible results.

G A Sample Receipt & Login B Standard & Sample Preparation (e.g., dissolve in Methanol) A->B C Instrumental Analysis (e.g., GC-MS) B->C D Data Acquisition C->D E Data Processing (Integration, Library Search) D->E F Report Generation (Identity, Purity, Conc.) E->F

Caption: A typical workflow for the analytical characterization of a reference standard.

Exemplar Protocol: GC-MS Analysis of Phenylpiperazines

(This is a generalized protocol adapted from established methods for piperazine analysis[10])

  • Standard/Sample Preparation: Accurately weigh and dissolve the 1-(3-FPP) standard or sample in methanol to a final concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Instrument: Gas chromatograph with a mass selective detector (MSD).

    • Column: A non-polar capillary column, such as a 5% phenyl/95% methyl silicone column, is typically used.

    • Carrier Gas: Helium or Hydrogen.

    • Injection: 1 µL injection in split mode.

  • GC Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Temperature Ramp: Increase to 280°C at a rate of 25°C/minute.

    • Final Hold: Hold at 280°C for 3 minutes.

    • Rationale: This program ensures the compound elutes in a reasonable time with good peak shape while separating it from potential impurities.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 amu.

  • Data Analysis: The resulting chromatogram is analyzed for peak retention time, and the mass spectrum of the peak is compared to a reference library or a previously run standard to confirm identity. Purity is estimated by comparing the peak area of the analyte to the total area of all peaks.

Part 5: Applications in Research and Drug Development

1-(3-FPP) is more than just a chemical; it is a tool and a starting point for innovation.

  • Analytical Reference Standard: In forensic and clinical toxicology, certified reference materials are indispensable. 1-(3-FPP) serves as a standard for the identification and quantification of phenylpiperazine-class designer drugs in seized materials or biological samples.[1][11] Its availability ensures that analytical laboratories can develop and validate methods with a known, high-purity compound.

  • Scaffold in Drug Discovery: The true power of 1-(3-FPP) lies in its utility as a synthetic intermediate. The phenylpiperazine core is a key pharmacophore in a vast array of CNS-active drugs, including atypical antipsychotics (e.g., Aripiprazole) and antidepressants.[4][12] Medicinal chemists use 1-(3-FPP) as a starting material, elaborating its structure by attaching other functional groups to the second piperazine nitrogen. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for new drug candidates.

  • Probe for Pharmacological Research: As a selective 5-HT₁ₐ receptor ligand, 1-(3-FPP) can be used in vitro and in vivo to study the role of this receptor in various physiological and pathological processes. It can help elucidate the downstream effects of receptor activation and validate new therapeutic hypotheses.

  • Metabolic Studies: Research has shown that phenylpiperazine derivatives can be potent inhibitors of various Cytochrome P450 (CYP450) enzymes, such as CYP2D6.[7][13] Studying the metabolic profile of 1-(3-FPP) and its effect on these enzymes is crucial. This information helps predict potential drug-drug interactions, a critical step in the preclinical development of any new therapeutic agent derived from this scaffold.[13]

Part 6: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical substance. While extensive toxicological data for 1-(3-FPP) is not available, information from related compounds provides a basis for safe handling procedures.[1]

Hazard Identification

Based on safety data sheets for analogous compounds, 1-(3-FPP) should be handled as a substance that may:

  • Cause skin and serious eye irritation.[14]

  • Cause respiratory irritation.[14]

  • Be harmful or toxic if swallowed.[15]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle the compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to avoid inhalation of dust or aerosols.[14][16]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical splash goggles that conform to safety standards.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat is mandatory.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]

  • Spill Response: In case of a spill, evacuate unnecessary personnel. Wear appropriate PPE and clean up the spill according to established laboratory procedures, avoiding dust generation.

  • First Aid:

    • Inhalation: Move to fresh air. Seek medical attention if breathing difficulties occur.[14]

    • Skin Contact: Wash affected area immediately with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

Storage and Stability
  • Storage Temperature: Store at -20°C for long-term stability.[1][8]

  • Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[17]

  • Stability: The compound is reported to be stable for at least 5 years when stored under the recommended conditions.[1]

References

  • Mlynárová R, et al. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska Slov Farm. 2000 Jul;49(4):177-80. [Link]

  • para-Fluorophenylpiperazine. Wikipedia. [Link]

  • 1-(3-Fluorophenyl)piperazine (hydrochloride). Sanbio. [Link]

  • Antia U, et al. Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • 1-(3-fluorophenyl)piperazine. ChemSynthesis. [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph. SWGDrug. [Link]

  • Chemical structures of piperazine-based drugs. ResearchGate. [Link]

  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE Drug Fact Sheet. DEA Diversion Control Division. [Link]

  • Synthesis and Pharmacology of Novel Antidepressant Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Synthetic Approaches to Piperazine-Containing Drugs. Molecules. [Link]

  • 1-(3-Fluorophenyl)piperazine. PubChem. [Link]

  • 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer. IndiaMART. [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate.
  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA. Neuropharmacology. [Link]

Sources

Exploratory

Solubility Profile of 1-(3-Fluorophenyl)piperazine Dihydrochloride: A Comparative Analysis in Water and DMSO

An In-depth Technical Guide for Researchers Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in v...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This guide provides a detailed technical examination of the solubility characteristics of 1-(3-Fluorophenyl)piperazine dihydrochloride, a piperazine derivative of significant interest in neuropharmacological research and as an analytical reference standard. We present a comparative analysis of its solubility in two cardinal solvent systems: deionized water, representing an aqueous physiological environment, and dimethyl sulfoxide (DMSO), a ubiquitous solvent for compound storage and high-throughput screening. This document is intended for researchers, scientists, and drug development professionals, offering not only quantitative solubility data but also the underlying scientific principles and a robust, field-proven protocol for its empirical determination.

Introduction: The Critical Role of Solubility

1-(3-Fluorophenyl)piperazine is a derivative of piperazine, a core scaffold in many psychoactive compounds and serotonin receptor ligands[1]. As a dihydrochloride salt (CAS No: 76835-10-4), its physicochemical properties, particularly solubility, are fundamentally altered compared to the free base, favoring dissolution in polar media.[2] Understanding the solubility of this compound is paramount for a range of applications:

  • In Vitro Pharmacology: Accurate concentration of the compound in aqueous buffers is essential for reliable receptor binding assays and cell-based functional screens.

  • Formulation Development: Solubility data dictates the choice of excipients and vehicle systems for both preclinical and clinical formulations.

  • Drug Discovery Screening: In high-throughput screening (HTS), compounds are typically solubilized in DMSO at high concentrations. The transition into aqueous assay buffers can lead to precipitation, a common source of artifacts.[3]

This guide will dissect the solubility of 1-(3-Fluorophenyl)piperazine dihydrochloride in water and DMSO, providing a framework for its practical application in a laboratory setting.

Comparative Solubility Analysis: Water vs. DMSO

The choice of solvent has a profound impact on the maximum achievable concentration of a compound. Water, a polar protic solvent, and DMSO, a polar aprotic solvent, interact with solutes through different mechanisms, leading to significant differences in solubility.

The dihydrochloride salt form of 1-(3-Fluorophenyl)piperazine enhances its aqueous solubility. The two hydrochloride moieties dissociate, leaving the piperazine nitrogens protonated and positively charged. This ionic character facilitates strong ion-dipole interactions with water molecules. In contrast, while DMSO is a strong solvent for a wide range of organic molecules, its interaction with ionic salts can be complex.

Table 1: Quantitative Solubility of 1-(3-Fluorophenyl)piperazine Dihydrochloride

Solvent SystemTypeReported SolubilityMolar Concentration (approx.)Source
PBS (pH 7.2)Aqueous Buffer10 mg/mL39.5 mM[2]
DMSOPolar Aprotic10 mg/mL39.5 mM[2]

Note: Solubility in Phosphate-Buffered Saline (PBS) is presented as a highly relevant surrogate for water in biological and pharmaceutical contexts. The formula weight of 253.1 g/mol is used for molarity calculations.[2]

Interpretation of Data:

The reported data indicates that 1-(3-Fluorophenyl)piperazine dihydrochloride exhibits substantial solubility in both aqueous buffer and DMSO.[2] A solubility of 10 mg/mL is generally considered sufficient for most discovery and early development applications. The comparable solubility in both solvents is advantageous, minimizing the risk of precipitation when a concentrated DMSO stock solution is diluted into an aqueous medium for experimental assays.[4]

Methodology for Thermodynamic Solubility Determination

To ensure scientific rigor, solubility should be determined empirically under controlled equilibrium conditions. The shake-flask method remains the "gold standard" for measuring thermodynamic solubility due to its robustness and direct measurement of the equilibrium state.[5]

This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until the concentration of the dissolved compound in the supernatant reaches a constant value. This ensures that a true equilibrium between the solid and dissolved states is achieved, providing a thermodynamically accurate solubility value rather than a kinetically influenced one.[3][6] Verifying the solid state of the remaining material post-equilibration (e.g., via XRPD) is crucial to confirm that no phase changes, such as salt disproportionation, have occurred.[3]

Objective: To determine the thermodynamic solubility of 1-(3-Fluorophenyl)piperazine dihydrochloride in deionized water and DMSO at a controlled temperature (e.g., 25°C or 37°C).

Materials:

  • 1-(3-Fluorophenyl)piperazine dihydrochloride (crystalline solid)[2]

  • Deionized water (Type I, 18.2 MΩ·cm)

  • DMSO (≥99.9% purity)

  • Low-adsorption vials (e.g., glass or polypropylene)

  • Calibrated analytical balance

  • Temperature-controlled orbital shaker/incubator

  • Centrifuge with temperature control

  • Low-binding syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS) for quantification.

Procedure:

  • Preparation: Add an excess amount of 1-(3-Fluorophenyl)piperazine dihydrochloride to pre-labeled vials. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point could be ~5 mg of compound per 1 mL of solvent.

  • Solvent Addition: Accurately dispense 1.0 mL of the chosen solvent (deionized water or DMSO) into each vial. Prepare at least three replicates for each solvent system.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, carefully remove the vials. Allow them to stand undisturbed for 30 minutes to let the bulk of the solid settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes.[6]

  • Sample Collection: Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant. For the aqueous samples, measure and record the final pH.

  • Filtration (Optional but Recommended): To remove any remaining fine particulates, filter the collected supernatant through a pre-conditioned 0.22 µm syringe filter. Discard the first few drops to saturate any potential binding sites on the filter.[3]

  • Dilution: Accurately dilute the clear, saturated supernatant with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method's standard curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the compound concentration. A standard curve prepared with known concentrations of 1-(3-Fluorophenyl)piperazine dihydrochloride is required for accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Analysis prep1 Weigh excess solid (1-(3-FP)P Dihydrochloride) prep2 Add solvent (Water or DMSO) prep1->prep2 equil Agitate at constant T (24-48 hours) prep2->equil sep1 Settle for 30 min equil->sep1 sep2 Centrifuge (e.g., 14,000 rpm) sep1->sep2 quant1 Collect supernatant sep2->quant1 quant2 Filter (0.22 µm) quant1->quant2 quant3 Dilute sample quant2->quant3 quant4 Quantify via HPLC/LC-MS quant3->quant4

Caption: Workflow for Thermodynamic Solubility Determination.

Practical Considerations and Safety

  • Compound Purity and Form: Ensure the use of a high-purity, crystalline form of the compound. Amorphous material will exhibit higher, but thermodynamically unstable, solubility.[6]

  • pH Monitoring: For aqueous solutions, especially of salts, the final pH of the saturated solution must be measured and reported, as it can significantly influence solubility.[3]

  • Safety Precautions: 1-(3-Fluorophenyl)piperazine dihydrochloride should be handled in accordance with its Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Work in a well-ventilated area or under a chemical fume hood.[8] The toxicological properties of this compound are not fully known.[2]

Conclusion

1-(3-Fluorophenyl)piperazine dihydrochloride demonstrates favorable solubility in both aqueous media and DMSO, a desirable characteristic for a research compound. The provided data serves as a strong baseline for experimental design, while the detailed shake-flask protocol offers a robust method for in-house verification and further characterization under specific experimental conditions. By adhering to rigorous experimental design and being mindful of potential pitfalls, researchers can generate reliable solubility data, thereby accelerating their research and development efforts.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Alves, C., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Fluorophenyl)piperazine. Retrieved from [Link]

  • SWGDrug. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-(3- Chlorophenyl) Piperazine Hydrochloride. Retrieved from [Link]

Sources

Foundational

Technical Guide: 1-(3-Fluorophenyl)piperazine – Free Base vs. Dihydrochloride

Executive Summary 1-(3-Fluorophenyl)piperazine (3-FPP) is a critical pharmacophore in medicinal chemistry, serving as both a serotonin receptor probe and a synthetic intermediate for phenylpiperazine-class antidepressant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Fluorophenyl)piperazine (3-FPP) is a critical pharmacophore in medicinal chemistry, serving as both a serotonin receptor probe and a synthetic intermediate for phenylpiperazine-class antidepressants and antipsychotics.

The choice between the Free Base and Dihydrochloride (2HCl) forms is not merely a matter of preference but a strategic decision dictated by the experimental phase. The Free Base is the reactive species required for nucleophilic substitutions in organic synthesis, while the Dihydrochloride is the thermodynamically stable, water-soluble form essential for biological assays and long-term storage.

Quick Comparison Matrix
FeatureFree BaseDihydrochloride (2HCl)
CAS Number 3801-89-676835-10-4
Physical State Viscous Liquid / Low-melting SolidCrystalline Solid
Molecular Weight 180.22 g/mol 253.15 g/mol
Solubility Organic solvents (DCM, EtOAc, MeOH)Water, DMSO, PBS
Reactivity High (Nucleophilic Secondary Amine)Low (Quaternized Ammonium)
Primary Use Organic Synthesis (Intermediate)Biological Assays (Ligand)
Storage -20°C, Inert Gas (Ar/N₂), DarkRT or 4°C, Desiccated

Part 1: Chemical & Physical Characterization

1-(3-Fluorophenyl)piperazine (Free Base)
  • Structure: Contains a secondary amine with a lone pair available for nucleophilic attack. The electron-withdrawing fluorine atom at the meta position modulates the basicity of the piperazine nitrogen (

    
     ~8.5-9.0), making it less basic than unsubstituted piperazine but sufficient for 
    
    
    
    reactions.
  • Physical Properties:

    • Appearance: Colorless to pale yellow oil.

    • Boiling Point: ~88–91°C at 0.2 mmHg.[1]

    • Handling: Prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric

      
      .
      
1-(3-Fluorophenyl)piperazine Dihydrochloride[2][3]
  • Structure: Both nitrogen atoms in the piperazine ring are protonated, paired with two chloride counterions. This quenches nucleophilicity.

  • Physical Properties:

    • Appearance: White to off-white crystalline powder.

    • Melting Point: High (>200°C, decomposition).

    • Handling: Hygroscopic. The salt lattice provides protection against oxidation, significantly extending shelf life.

Part 2: Synthetic & Manufacturing Implications

The Nucleophilicity Factor

In synthetic organic chemistry—specifically when synthesizing derivatives like trazodone analogs or exploring SAR (Structure-Activity Relationships)—the Free Base is mandatory.

  • Mechanism: Reactions typically involve the attack of the secondary piperazine nitrogen on an alkyl halide (e.g., 3-chloropropyl derivatives).

  • Why Salt Fails: The dihydrochloride form has no available lone pairs. To use the salt in synthesis, it must first be neutralized in situ using a base (e.g.,

    
    , 
    
    
    
    ) to liberate the free amine.
  • Process Efficiency: Using the isolated Free Base eliminates the need for excess base and prevents the formation of inorganic salt byproducts (

    
    , 
    
    
    
    ) that can complicate workup.
Decision Workflow: Which Form to Use?

decision_matrix Start Select Application Synth Organic Synthesis (e.g., Alkylation, Amidation) Start->Synth Bio Biological Assay (e.g., Cell Culture, Receptor Binding) Start->Bio Q_Solvent Solvent System? Synth->Q_Solvent Use_Salt USE DIHYDROCHLORIDE (Water Soluble, pH Stable) Bio->Use_Salt Organic DCM, DMF, Toluene Q_Solvent->Organic Non-polar Aqueous Water/Buffer Q_Solvent->Aqueous Polar Use_Base USE FREE BASE (Direct Nucleophile) Organic->Use_Base Use_Salt_Base USE SALT + Base (In-situ Neutralization) Aqueous->Use_Salt_Base

Figure 1: Decision matrix for selecting the appropriate chemical form based on experimental context.

Part 3: Biological & Pharmacological Considerations[4]

Solubility & Formulation

For in vitro (cell culture, receptor binding) and in vivo studies, the Dihydrochloride is the standard.

  • Aqueous Solubility: The salt dissolves readily in PBS or saline (>10 mg/mL), whereas the free base requires organic co-solvents (DMSO, Ethanol) which can be cytotoxic.

  • pH Neutrality: While the salt is acidic, it is easily buffered in culture media. The free base is alkaline and can cause local tissue necrosis or precipitation at physiological pH.

Pharmacological Profile

3-FPP is a known serotonin receptor ligand , often exhibiting mixed agonist/antagonist activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors.

  • Research Use: It is structurally analogous to m-chlorophenylpiperazine (mCPP) and TFMPP. Researchers use it to probe the steric and electronic effects of fluorine substitution on receptor affinity.

  • Metabolism: In drug development, 3-FPP may appear as a metabolite of fluorinated piperazine drugs. Understanding its specific binding profile is crucial for assessing off-target effects (toxicity).

Part 4: Experimental Protocols

Protocol A: Conversion of Dihydrochloride to Free Base

Use this when you have the salt but need to perform organic synthesis.

Reagents:

  • 1-(3-Fluorophenyl)piperazine dihydrochloride[2][3]

  • 1M NaOH or Saturated

    
     solution
    
  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (

    
    )
    
  • Anhydrous

    
    
    

Methodology:

  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of distilled water. The solution will be acidic.[4]

  • Basification: Slowly add 1M NaOH with stirring until pH > 12. The solution will become cloudy as the free base oils out.

  • Extraction: Transfer to a separatory funnel. Extract 3x with 15 mL DCM.

    • Note: The free base partitions into the organic layer.

  • Washing: Wash the combined organic layers once with brine to remove trapped salts.

  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes. Filter off the solid.
    
  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

  • Result: Pale yellow oil (Free Base). Store under Nitrogen at -20°C.

Protocol B: Conversion of Free Base to Dihydrochloride

Use this to stabilize the liquid free base for long-term storage.

Reagents:

  • 1-(3-Fluorophenyl)piperazine (Free Base)

  • Diethyl ether or Isopropanol

  • HCl gas or 4M HCl in Dioxane

Methodology:

  • Dilution: Dissolve the free base oil in diethyl ether (10 mL per gram).

  • Acidification: Cool the solution to 0°C on an ice bath. Dropwise add 4M HCl in Dioxane or bubble dry HCl gas through the solution.

  • Precipitation: A white precipitate will form immediately. Continue addition until no further precipitation occurs (pH < 2).

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether to remove unreacted free base and impurities.

  • Drying: Dry under high vacuum to remove trace solvents.

  • Result: White crystalline solid (Dihydrochloride). Store at RT in a desiccator.

Part 5: Handling & Storage Guidelines

ParameterFree BaseDihydrochloride
Primary Hazard Skin Irritant, Corrosive (Alkaline)Irritant (Dust inhalation)
Atmosphere Inert Gas Required (Argon/Nitrogen) to prevent oxidation.Air stable, but keep dry.
Temperature -20°C (Slows degradation).RT or 4°C (Stable).
Container Amber glass vial (Light sensitive).Plastic or Glass vial.
Weighing Difficult (Viscous liquid). Use volumetric dispensing.Easy (Free-flowing powder).
Interconversion Workflow Diagram

interconversion Salt Dihydrochloride Salt (Stable Solid) Base Free Base (Reactive Liquid) Salt->Base  1. Dissolve in H2O  2. Add NaOH (pH > 12)  3. Extract w/ DCM Base->Salt  1. Dissolve in Ether  2. Add HCl/Dioxane  3. Filter Precipitate

Figure 2: Chemical interconversion pathway between salt and free base forms.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77418, 1-(3-Fluorophenyl)piperazine. Retrieved from [Link]

  • Baumann, M. H., et al. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[6] Neuropsychopharmacology, 30(3), 550-560.[6] (Contextual reference for phenylpiperazine pharmacology).

Sources

Exploratory

Technical Safety &amp; Handling Guide: 1-(3-Fluorophenyl)piperazine 2HCl

Executive Summary 1-(3-Fluorophenyl)piperazine dihydrochloride (m-FPP 2HCl) is a synthetic phenylpiperazine derivative frequently utilized as a pharmacophore in medicinal chemistry, particularly in the development of ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Fluorophenyl)piperazine dihydrochloride (m-FPP 2HCl) is a synthetic phenylpiperazine derivative frequently utilized as a pharmacophore in medicinal chemistry, particularly in the development of serotonergic agents (5-HT receptor ligands). As a research chemical with limited historical toxicological data, it requires a "Safety by Design" approach. This guide synthesizes known physicochemical properties with structural analog toxicology to establish a robust safety protocol for research environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The dihydrochloride salt form confers high water solubility compared to the free base, but significantly alters the pH of stock solutions, necessitating specific buffering protocols during biological assay preparation.

Table 1: Substance Identification
ParameterTechnical Detail
Chemical Name 1-(3-Fluorophenyl)piperazine dihydrochloride
Synonyms m-FPP 2HCl; 3-FPP dihydrochloride; 1-(m-Fluorophenyl)piperazine 2HCl
CAS Number 76835-10-4 (Dihydrochloride salt); 3801-89-6 (Free base)
Molecular Formula C₁₀H₁₃FN₂[1][2][3][4][5] • 2HCl
Molecular Weight 253.14 g/mol
Appearance White to off-white crystalline solid
Solubility Water (>10 mg/mL), DMSO (~10 mg/mL), PBS pH 7.2 (~10 mg/mL)
Acidity Aqueous solutions are acidic due to 2HCl moiety (pH < 4 unbuffered)

Hazard Identification & Toxicology (The "Why")

Scientific Rationale: While specific LD50 data for the 3-fluoro isomer is often sparse, structural analogs such as 1-(3-Chlorophenyl)piperazine (mCPP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) exhibit significant serotonergic activity and potential neurotoxicity. Therefore, this compound must be handled as a potent bioactive agent.

GHS Classification (Conservative Approach)
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[5]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[4][5]

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[5]

Toxicological Mechanism: The piperazine ring, substituted at the phenyl ring, mimics the indole nucleus of serotonin. Ingestion or systemic absorption may lead to "Serotonin Syndrome"-like effects, including hyperthermia, tachycardia, and agitation. The dihydrochloride form poses an additional risk of chemical burns to mucous membranes upon inhalation due to hydrolysis forming hydrochloric acid.

Safe Handling & Experimental Workflow

Core Directive: Protocol standardization is the primary defense against exposure. The following workflow integrates safety checks directly into the experimental procedure.

Protocol: Stock Solution Preparation (10 mM)

Context: Preparing a stock for in vitro receptor binding assays.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Work within a chemical fume hood.

  • Weighing: Weigh 2.53 mg of m-FPP 2HCl into a tared, amber glass vial (light sensitive).

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl sulfoxide). Add 1.0 mL of anhydrous DMSO.

    • Alternative:Water/PBS . Note that dissolving in unbuffered water will result in an acidic solution. If using PBS, add slowly to prevent precipitation if the pH shift is drastic.

  • Dissolution: Vortex for 30 seconds. The 2HCl salt is hygroscopic; minimize exposure to humid air.

  • pH Adjustment (Critical Step): Before adding to cell culture media, neutralize the stock. The 2HCl salt releases 2 equivalents of protons.

    • Method: Dilute the stock at least 1:1000 in buffered media (HEPES or Bicarbonate based) to allow the buffer capacity to neutralize the acid. Do not add NaOH directly to the concentrated stock, as localized high pH can degrade the compound.

Visualization: Safe Handling Workflow

The following diagram outlines the critical control points (CCPs) for handling m-FPP 2HCl to prevent degradation and exposure.

HandlingWorkflow Storage Storage (-20°C, Desiccated) Equilibration Equilibrate to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood, Anti-Static) Equilibration->Weighing Inert Atmosphere Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Vortex Neutralization pH Neutralization (Buffer Dilution) Solubilization->Neutralization Critical Step Assay Biological Assay (In Vitro/In Vivo) Neutralization->Assay Final Conc.

Figure 1: Operational workflow for 1-(3-Fluorophenyl)piperazine 2HCl, emphasizing the equilibration step to prevent hydrolysis and the neutralization step to ensure assay integrity.

Emergency Response & First Aid

Self-Validating System: The response logic below is designed to be binary (Yes/No) to reduce cognitive load during an emergency.

Emergency Response Logic Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest ActionSkin Wash with Soap/Water (15 mins) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse with Water (15 mins) Remove Contacts Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal ActionIngest Rinse Mouth Do NOT Induce Vomiting Call Poison Control Ingest->ActionIngest Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical ActionIngest->Medical

Figure 2: Decision matrix for immediate response to exposure events.[4][5] Note that for ingestion, vomiting is contraindicated due to the corrosive nature of the hydrochloride salt.

Storage, Stability, and Disposal[8]

Stability & Storage[2][4]
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Moisture absorption leads to hydrolysis and inaccurate weighing.

  • Condition: Store at -20°C in a tightly sealed container. Use a desiccator for the primary container once opened.

  • Shelf Life: >2 years if stored properly. Solutions in DMSO are stable for ~1 month at -20°C; aqueous solutions should be prepared fresh.

Disposal Protocol

Do not dispose of via sink or municipal waste.

  • Solid Waste: Collect in a dedicated "Hazardous Solid Waste" container labeled for incineration.

  • Liquid Waste: Collect in "Halogenated Organic Solvent" waste streams (due to Fluorine content) or "Aqueous Toxic" streams depending on the solvent.

  • Decontamination: Wipe surfaces with 10% sodium bicarbonate solution to neutralize any acidic residues, followed by water.

References

  • PubChem. (2025).[3] 1-(3-Fluorophenyl)piperazine Compound Summary (CID 77418).[3] National Library of Medicine. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). (Analogous handling protocols). Retrieved from [Link]

Sources

Foundational

Technical Guide: Forensic Status and Analysis of m-FPP

Topic: Legal Status and Forensic Analysis of m-FPP (1-(3-fluorophenyl)piperazine) Content Type: Technical Whitepaper / Forensic Protocol Guide Audience: Forensic Toxicologists, Analytical Chemists, and Regulatory Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Legal Status and Forensic Analysis of m-FPP (1-(3-fluorophenyl)piperazine) Content Type: Technical Whitepaper / Forensic Protocol Guide Audience: Forensic Toxicologists, Analytical Chemists, and Regulatory Researchers.

Differentiation, Legal Classification, and Analytical Protocols

Part 1: Executive Summary & Chemical Identity

1-(3-fluorophenyl)piperazine (m-FPP) is a synthetic piperazine derivative often identified in seized "party pills" or "legal highs." Structurally, it consists of a piperazine ring substituted with a fluorophenyl group at the meta position. While it shares pharmacophore properties with better-known piperazines like BZP (1-benzylpiperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine), its forensic significance is complicated by its structural isomerism.

The Isomer Challenge

The primary forensic challenge is distinguishing m-FPP from its regioisomers, particularly p-FPP (1-(4-fluorophenyl)piperazine) .

  • m-FPP (meta): Primarily a designer drug/NPS.[1]

  • p-FPP (para): A known metabolite of the pharmaceutical drug Niaprazine (a sedative-hypnotic).

Critical Insight: Failure to analytically distinguish m-FPP from p-FPP can lead to false-positive allegations of illicit drug use against patients prescribed Niaprazine.

Part 2: Global Regulatory Landscape

The legal status of m-FPP is often ambiguous, relying on "analogue" provisions rather than explicit scheduling in many jurisdictions.

JurisdictionLegal ClassificationKey Forensic Implication
UN (International) Not Scheduled Not listed under 1961/1971 Conventions. No mandatory global ban.
USA (Federal) Unscheduled / Analogue Risk Not a Schedule I substance. Prosecution possible under the Federal Analogue Act if intended for human consumption (arguably substantially similar to BZP or TFMPP).
European Union Monitored / Generic Bans Monitored by EMCDDA.[2] Covered by generic definitions in the UK (Psychoactive Substances Act 2016) and specific group bans in countries like Belgium and Ireland.
China Controlled Piperazines are strictly regulated; often falls under broad NPS controls.
Japan Designated Substance Shitei-Yakubutsu (Designated Substance) under the Pharmaceutical Affairs Law.
The "Niaprazine Defense"

In legal proceedings, the presence of a fluorophenylpiperazine (FPP) without isomer confirmation allows the defense to argue that the accused was consuming a legal pharmaceutical (Niaprazine) rather than an illicit NPS.

  • Burden of Proof: The forensic laboratory must prove the substance is the meta isomer (m-FPP) and not the para isomer (p-FPP).

Part 3: Analytical Protocols (Differentiation)

Standard Mass Spectrometry (GC-MS) using Electron Ionization (EI) is insufficient for identification because m-FPP, o-FPP, and p-FPP produce nearly identical mass spectra (isobaric interference).

Protocol 1: GC-MS with Derivatization (Gold Standard)
  • Objective: Enhance chromatographic separation of isomers.

  • Reagent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).

Step-by-Step Methodology:

  • Extraction:

    • Alkalinize 1 mL urine/blood with 100 µL NaOH (1M).

    • Liquid-Liquid Extraction (LLE) with 3 mL Ethyl Acetate.

    • Vortex (2 min) and Centrifuge (3000 rpm, 5 min).

    • Evaporate organic layer to dryness under nitrogen at 40°C.

  • Derivatization:

    • Reconstitute residue in 50 µL Ethyl Acetate.

    • Add 50 µL TFAA (Trifluoroacetic anhydride).

    • Incubate at 70°C for 20 minutes.

    • Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.

  • GC-MS Parameters:

    • Column: Rtx-5MS or equivalent (30m x 0.25mm ID).

    • Temp Program: 70°C (1 min) → 20°C/min → 280°C (hold 5 min).

    • Differentiation: The derivatized isomers will elute at distinct retention times (RT).

      • Order of Elution (Typical): o-FPP < m-FPP < p-FPP.

Protocol 2: FTIR (Vapor Phase)

If GC-MS retention time data is contested, Infrared Spectroscopy (IR) provides the definitive structural fingerprint.

  • m-FPP: Unique absorption bands at 690, 780, and 860 cm⁻¹ (meta-substitution pattern).

  • p-FPP: Strong band at 830 cm⁻¹ (para-substitution).

Part 4: Pharmacology & Toxicology

Understanding the mechanism is vital for establishing "substantial similarity" in Analogue Act cases.

  • Mechanism of Action: m-FPP acts as a non-selective serotonin receptor agonist.[3]

    • 5-HT1A / 5-HT2A / 5-HT2C: Partial agonist activity.[4]

    • SERT (Serotonin Transporter): Reuptake inhibition (less potent than MDMA).

  • Toxicology:

    • Effects: Mild euphoria, stimulation, auditory hallucinations.

    • Adverse Events: Nausea, headache, anxiety, tachycardia (serotonergic syndrome risk if combined with MAOIs).

Part 5: Visualizations

Figure 1: Forensic Decision Tree for FPP Analysis

This workflow ensures legal defensibility by ruling out pharmaceutical metabolites.

FPP_Workflow Start Unknown Sample (Urine/Blood) Screen Screening (Immunoassay/General MS) Result: Piperazine Detected Start->Screen MS_Check GC-MS (EI) Analysis Mass Spectrum matches FPP (m/z 180, 138) Screen->MS_Check Decision Can Isomers be Distinguished? MS_Check->Decision Deriv Derivatization (TFAA/HFBA) & GC Separation Decision->Deriv No (Spectra Identical) Result_P Peak matches p-FPP RT (Para-isomer) Deriv->Result_P Result_M Peak matches m-FPP RT (Meta-isomer) Deriv->Result_M Conclusion_Legal POSSIBLE LEGAL DRUG (Check Niaprazine History) Result_P->Conclusion_Legal Conclusion_Illegal ILLICIT NPS (m-FPP Confirmed) Result_M->Conclusion_Illegal

Caption: Figure 1. Forensic workflow for distinguishing illicit m-FPP from the pharmaceutical metabolite p-FPP.

Figure 2: Metabolic Pathway & Interference

Metabolism Niaprazine Niaprazine (Legal Sedative) pFPP p-FPP (Para-isomer) Niaprazine->pFPP Metabolism (N-dealkylation) NPS Party Pill / NPS (Illicit) mFPP m-FPP (Meta-isomer) NPS->mFPP Direct Ingestion Detection GC-MS Detection (Identical m/z) pFPP->Detection mFPP->Detection

Caption: Figure 2. Origins of Fluorophenylpiperazines. Note that standard detection methods may conflate the two sources.

Part 6: References

  • United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials and Biological Specimens. UNODC Laboratory and Scientific Section.[5] [Link]

  • Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis, 3(7-8), 430-438. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). New Psychoactive Substances Profile: Piperazines. [Link]

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse."[6] Current Drug Metabolism, 6(3), 259-274. (Differentiation of piperazine metabolites). [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Monographs: Piperazine Derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 1-(3-Fluorophenyl)piperazine Dihydrochloride for In Vivo Injection

Introduction 1-(3-Fluorophenyl)piperazine (3-FPP) is a compound of significant interest in neuroscience and pharmacological research, primarily for its interaction with serotonin receptors. As with any in vivo study, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Fluorophenyl)piperazine (3-FPP) is a compound of significant interest in neuroscience and pharmacological research, primarily for its interaction with serotonin receptors. As with any in vivo study, the formulation of the investigational compound is a critical determinant of experimental success, influencing bioavailability, animal welfare, and data reproducibility. 1-(3-Fluorophenyl)piperazine is commonly supplied as a dihydrochloride salt to enhance its stability and aqueous solubility[1].

This dihydrochloride form, while beneficial for dissolution, creates an acidic solution that is physiologically incompatible for direct injection. Failure to properly formulate this compound can lead to significant experimental artifacts, including injection site pain, tissue damage, and inflammation, which can confound behavioral or physiological readouts. Furthermore, ensuring the sterility and isotonicity of the final preparation is paramount to meet ethical and regulatory standards for animal research[2][3].

This application note provides a detailed, scientifically-grounded protocol for the solubilization and preparation of 1-(3-Fluorophenyl)piperazine dihydrochloride for parenteral administration in research animals. It emphasizes the critical steps of pH neutralization, sterile filtration, and quality control to ensure a safe and effective formulation.

Physicochemical Principles of Formulation

A robust formulation protocol is built on an understanding of the compound's chemical properties.

  • Impact of the Dihydrochloride Salt: 1-(3-Fluorophenyl)piperazine is a basic compound. The dihydrochloride (·2HCl) salt form significantly increases its aqueous solubility. A commercial supplier notes its solubility in PBS (pH 7.2) is 10 mg/mL[1]. However, dissolving this salt in a neutral vehicle like sterile water or saline will result in a highly acidic solution due to the two equivalents of hydrochloric acid.

  • Necessity of pH Adjustment: Direct injection of an acidic solution can cause severe pain, irritation, and tissue necrosis at the injection site[4]. The body's physiological pH is tightly regulated at approximately 7.35-7.4[5]. Therefore, it is imperative to adjust the pH of the final formulation to a near-physiological range (typically 6.5 - 7.4) to ensure animal welfare and prevent inflammatory responses that could interfere with the study's outcome[2][3].

  • Isotonicity and Osmolarity: Injectable solutions should be isotonic with physiological fluids (approximately 290 mOsm/L) to prevent cellular damage[5][6]. Using 0.9% Sodium Chloride (Normal Saline) as the primary vehicle is a standard practice as it is already isotonic[7]. If using other vehicles, tonicity must be considered and adjusted if necessary.

  • Sterility: All solutions for parenteral administration must be sterile to prevent infection. This is typically achieved by passing the final solution through a 0.22 µm syringe filter into a sterile container[8][9].

Materials and Equipment

3.1 Reagents:

  • 1-(3-Fluorophenyl)piperazine dihydrochloride (Purity ≥98%)[1]

  • Sterile 0.9% Sodium Chloride for Injection, USP (Normal Saline)

  • Sterile Water for Injection, USP

  • 0.1 N and 1.0 N Sodium Hydroxide (NaOH), sterile-filtered

  • Phosphate-Buffered Saline (PBS), sterile (optional vehicle)[1]

3.2 Equipment:

  • Calibrated analytical balance

  • Sterile glass vials with rubber septa and crimp caps[10]

  • Sterile, disposable syringes (various sizes)

  • Sterile, disposable syringe filters (0.22 µm pore size, material compatible with aqueous solutions, e.g., PVDF or PES)[8]

  • Calibrated pH meter with a micro-probe

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves[11]

Detailed Dissolution and Formulation Protocol

This protocol is designed to prepare a 10 mg/mL stock solution. Adjustments to the initial weight and final volume can be made to achieve the desired final concentration. All procedures should be performed using aseptic techniques within a laminar flow hood[9][10].

Step 1: Initial Weighing and Solubilization

  • Calculate the required mass of 1-(3-Fluorophenyl)piperazine dihydrochloride for your desired final concentration and volume.

    • Example: For 5 mL of a 10 mg/mL solution, weigh out 50 mg of the compound.

  • Aseptically transfer the weighed powder into a sterile glass vial.

  • Add approximately 80% of the final desired volume of sterile 0.9% NaCl to the vial.

    • Rationale: Starting with a reduced volume allows for volume additions during pH adjustment without overshooting the final target volume.

  • Cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

Step 2: pH Measurement and Adjustment (Critical Step)

  • Using a calibrated pH meter with a micro-probe, carefully measure the pH of the solution. The initial pH will be highly acidic.

  • Begin adjusting the pH by adding 0.1 N NaOH dropwise. Mix the solution well after each addition and re-measure the pH.

  • As the pH approaches the target range (6.5-7.4), switch to smaller volume additions to avoid overshooting.

    • Expert Tip: The solution has low buffering capacity initially. Be prepared for rapid pH changes with the first additions of base. The rate of change will slow as you approach the pKa of the piperazine nitrogens.

  • Once the pH is stabilized within the target range (e.g., pH 7.2), remove the pH probe.

Step 3: Final Volume Adjustment

  • Using sterile 0.9% NaCl, bring the solution to the final desired volume.

  • Cap the vial and invert gently to ensure the solution is homogenous. Verify the final concentration.

Step 4: Sterilization and Storage

  • Draw the entire volume of the pH-adjusted solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe tip[8].

  • Filter the solution directly into a final, sterile, sealed vial. This step removes any potential microbial contamination and fine particulates[9].

    • Best Practice: To maximize recovery when working with small volumes, you can draw a small amount of air into the syringe after the liquid and push it through the filter to purge any remaining solution[8].

  • Label the vial clearly with the compound name, concentration, preparation date, and expiration date[9].

  • Store the final solution protected from light, and based on stability data. For short-term use, 2-8°C is generally recommended. For long-term storage, aliquoting and freezing at -20°C may be appropriate, but freeze-thaw stability should be verified.

Visualization of the Formulation Workflow

The following diagram illustrates the key decision and action points in the preparation protocol.

G start Start: Define Target Concentration & Volume weigh 1. Weigh Compound start->weigh dissolve 2. Dissolve in ~80% Vehicle (e.g., 0.9% Saline) weigh->dissolve measure_ph 3. Measure pH dissolve->measure_ph adjust_ph 4. Adjust pH with NaOH (Target: 6.5 - 7.4) measure_ph->adjust_ph pH is acidic check_ph Re-measure pH adjust_ph->check_ph check_ph->adjust_ph pH not in range final_vol 5. Adjust to Final Volume check_ph->final_vol pH in range filter 6. Sterile Filter (0.22 µm) into Final Vial final_vol->filter qc 7. QC: Visual Inspection Label & Store Properly filter->qc end End: Ready for In Vivo Use qc->end

Caption: Workflow for preparing 1-(3-Fluorophenyl)piperazine dihydrochloride.

Quantitative Summary and Troubleshooting

ParameterRecommended Value/VehicleRationale & Notes
Primary Vehicle Sterile 0.9% NaCl (Normal Saline)Isotonic, readily available, and physiologically compatible.
Optional Vehicle Sterile PBS (pH 7.2-7.4)Provides buffering capacity but ensure final osmolarity is acceptable. Solubility is confirmed at 10 mg/mL[1].
Target pH 6.5 - 7.4Minimizes tissue irritation and inflammation at the injection site[2][3]. Blood has a high buffering capacity[5].
pH Adjusting Agent 0.1 N - 1.0 N NaOH (Sterile)Use dilute solutions for fine control to prevent over-titration.
Sterilization 0.22 µm Syringe FiltrationStandard method for sterilizing small-volume parenteral solutions[9].
Storage 2-8°C (short-term) or -20°C (long-term)Protect from light. Always check for precipitation after thawing frozen solutions.

Troubleshooting Guide:

  • Precipitation upon pH adjustment: If the free base of the compound is less soluble than the salt, precipitation may occur as the pH is raised.

    • Solution: Prepare a more dilute solution. Consider using a co-solvent system (e.g., a small percentage of DMSO or PEG), but this must be justified in your animal protocol and tested for toxicity[12].

  • Difficulty dissolving powder: This is unlikely with the dihydrochloride salt in aqueous media.

    • Solution: Gentle warming (to 37°C) or brief sonication can be attempted. Ensure the compound has not degraded.

  • Final solution is cloudy: This indicates either microbial contamination (if pre-filtration) or precipitation.

    • Solution: Do not inject. Discard the solution[2][9]. Re-prepare, ensuring all materials are sterile and that the compound's solubility limit was not exceeded at the final pH.

Safety and Handling

1-(3-Fluorophenyl)piperazine dihydrochloride should be handled with appropriate care. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[11].

  • Always wear appropriate PPE, including gloves, a lab coat, and safety glasses[11][13].

  • Handle the powder in a well-ventilated area or chemical fume hood to avoid inhalation[11].

  • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

  • Consult the Safety Data Sheet (SDS) for the specific product before use[11][13].

References

  • Google. (2026). Current time information in El Paso, TX, US. Retrieved February 13, 2026.
  • University of Iowa. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
  • University of California, San Francisco. (2022). IACUC Guidelines for Sterile Preparation of Injectable Compounds Procedures.
  • SynQuest Laboratories, Inc. (n.d.). 1-(3-fluorophenyl)piperazine Safety Data Sheet.
  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare.
  • Cayman Chemical. (n.d.). 1-(3-Fluorophenyl)piperazine (hydrochloride).
  • University of California, Los Angeles. (n.d.). Use of Fluids and Diluted Drugs in Research Animals.
  • Sigma-Aldrich. (2025). 1-(3-Chlorophenyl)piperazine hydrochloride Safety Data Sheet.
  • University of Michigan. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
  • SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • Thermo Fisher Scientific. (2025). 1-(4-Fluorophenyl)piperazine dihydrochloride Safety Data Sheet.
  • Spectrum Chemical. (2007). Piperazine Dihydrochloride Material Safety Data Sheet.
  • Fisher Scientific. (2025). 1-(3-Chlorophenyl)piperazine hydrochloride Safety Data Sheet.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 77418, 1-(3-Fluorophenyl)piperazine.
  • Bouling Chemical Co., Limited. (n.d.). 1-(3-Fluorophenyl)Piperazine.
  • KVV E-Modules. (n.d.). Isotonic Solutions in Ophthalmic and Parenteral Formulations.
  • Cayman Chemical. (n.d.). 1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride).
  • MedchemExpress. (n.d.). 1-(3-Fluorophenyl)piperazine hydrochloride.
  • SlideShare. (n.d.). Buffered Isotonic Solutions.
  • Labchem Catalog. (2026). 1-(3-Fluorophenyl)piperazine (hydrochloride).
  • Hanna Instruments Africa. (n.d.). Measuring the pH of Isotonic Buffer Saline.
  • Pharmaguideline. (2020). Buffered Isotonic Solutions, Measurements of Tonicity, Calculations and Methods of Adjusting Isotonicity.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • PubMed. (n.d.). Acid and alkaline solutions of local anesthetics: duration of nerve block and tissue pH.
  • PubMed. (2014). Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo.
  • ResearchGate. (2025). What should I pay attention to when dissolving Kurarinone for intraperitoneal injection in mice?.

Sources

Application

Application Note: Synthesis of 1-(3-Fluorophenyl)piperazine via Buchwald-Hartwig Amination

Abstract & Introduction 1-(3-Fluorophenyl)piperazine (3-FPP ) is a critical pharmacophore in neuropsychiatric drug discovery, serving as a key intermediate for serotonin receptor modulators (e.g., 5-HT /5-HT antagonists)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(3-Fluorophenyl)piperazine (3-FPP ) is a critical pharmacophore in neuropsychiatric drug discovery, serving as a key intermediate for serotonin receptor modulators (e.g., 5-HT


/5-HT

antagonists). While traditional nucleophilic aromatic substitution (

) requires highly electron-deficient arenes and harsh conditions, the Buchwald-Hartwig amination offers a superior alternative for coupling unactivated or deactivated aryl halides like 1-bromo-3-fluorobenzene under mild conditions.

This guide details a robust, scalable protocol for synthesizing 3-FPP. We prioritize the N-Boc-protected route to guarantee mono-arylation selectivity, followed by a high-yield deprotection. A secondary "direct coupling" method is discussed for atom-economic applications.

Key Advantages of this Protocol
  • Selectivity: >98% mono-arylation via Boc-protection strategy.

  • Mild Conditions: Operates at 80–100°C, avoiding the decomposition associated with high-temp copper-mediated Ullmann couplings.

  • Scalability: Compatible with standard batch reactors and continuous flow systems.

Retrosynthetic Analysis & Strategy

The synthesis disconnects the C–N bond between the electron-rich piperazine nitrogen and the electron-neutral/deactivated fluoroarene.

Retrosynthesis Target 1-(3-Fluorophenyl)piperazine (Target) Intermediate N-Boc-1-(3-Fluorophenyl)piperazine (Protected Intermediate) Target->Intermediate Deprotection (TFA or HCl) Precursors 1-Bromo-3-fluorobenzene + N-Boc-Piperazine Intermediate->Precursors Buchwald-Hartwig (Pd-Catalysis)

Figure 1: Retrosynthetic strategy prioritizing the N-Boc protected pathway to prevent bis-arylation byproducts.

Mechanistic Insight: The Catalytic Cycle

Understanding the cycle is crucial for troubleshooting. For this substrate (aryl bromide with a meta-fluorine), the Oxidative Addition is generally fast. The rate-determining step is often Amine Binding/Deprotonation or Reductive Elimination depending on the steric bulk of the ligand.

Ligand Selection:

  • BINAP / DPPF: Excellent first-choice bidentate ligands for primary and secondary amines.[1]

  • XPhos / BrettPhos: Required if the aryl halide is sterically hindered (ortho-substituted) or highly deactivated. For 3-fluorobenzene, BINAP is sufficient and cost-effective.

CatalyticCycle Pd0 LnP-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Coordination (Pd-N Complex) OxAdd->AmineBind H-NR2 Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot Base -> Base-HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido RedElim->Pd0 Product

Figure 2: Simplified Buchwald-Hartwig catalytic cycle. Note that base-mediated deprotonation typically occurs on the Pd-amine complex.

Experimental Protocol: The N-Boc Route (Recommended)

This protocol describes the coupling of 1-bromo-3-fluorobenzene with N-Boc-piperazine .

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
1-Bromo-3-fluorobenzene 175.001.01.75 g (10 mmol)Electrophile
N-Boc-piperazine 186.251.22.24 g (12 mmol)Nucleophile
Pd(OAc)

224.510.02 (2 mol%)45 mgPre-catalyst
BINAP 622.680.03 (3 mol%)187 mgLigand
Cs

CO

325.822.06.52 gBase (Weak/Mild)
Toluene --50 mL (0.2 M)Solvent (Anhydrous)

Note: Sodium tert-butoxide (NaOtBu) can be used as a stronger base for faster rates, but Cesium Carbonate (Cs


CO

) is milder and tolerates functional groups better.
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Optional but Recommended)
  • In a flame-dried Schlenk flask or vial, add Pd(OAc)

    
      and BINAP .
    
  • Add 5 mL of anhydrous Toluene.

  • Stir at room temperature for 10–15 minutes under Nitrogen/Argon. The solution should turn from orange to a distinct yellow/reddish clear solution, indicating formation of the active L

    
    Pd(0) species in situ.
    
Step 2: Reaction Setup
  • To the main reaction vessel (equipped with a condenser and magnetic stir bar), add N-Boc-piperazine , Cs

    
    CO
    
    
    
    , and 1-bromo-3-fluorobenzene .
  • Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen (Oxygen poisons the Pd catalyst).

  • Transfer the pre-formed catalyst solution (from Step 1) into the main vessel via syringe.

  • Add the remaining Toluene.

Step 3: Heating & Monitoring
  • Heat the mixture to 100°C (oil bath temperature).

  • Stir vigorously. The heterogeneous mixture requires good agitation.

  • Monitor: Check via TLC (Hexane:EtOAc 4:1) or LC-MS after 4 hours. The aryl bromide spot should disappear.

    • Rf (Product) ≈ 0.4–0.5 (UV active).

  • Reaction time is typically 6–12 hours .

Step 4: Workup & Purification
  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: 0% → 20% EtOAc in Hexanes.

    • Isolate the N-Boc-1-(3-fluorophenyl)piperazine intermediate.

Step 5: Deprotection
  • Dissolve the intermediate in Dichloromethane (DCM) (5 mL/g).

  • Add Trifluoroacetic acid (TFA) (10 equiv) OR 4M HCl in Dioxane (5 equiv) at 0°C.

  • Stir at Room Temp for 2 hours.

  • Concentrate to dryness.

  • Free Base Liberation: Redissolve in DCM, wash with saturated NaHCO

    
     (aq), dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Optional: Convert to HCl salt for storage (add HCl/Ether to the free base solution).

Alternative Protocol: Direct Coupling (Green Chemistry)

For applications where cost is paramount and bis-arylation impurities (~5-10%) can be tolerated or separated.

  • Reagents: 1-Bromo-3-fluorobenzene (1.0 eq), Piperazine (5.0 eq) , Pd

    
    (dba)
    
    
    
    (1 mol%), XPhos (2 mol%), NaOtBu (1.5 eq), Toluene (100°C).
  • Key Logic: Using a large excess of piperazine statistically favors mono-arylation. The unreacted piperazine is water-soluble and easily removed during aqueous workup.

Analytical Data (Expected)

1-(3-Fluorophenyl)piperazine (Free Base)

  • Physical State: Pale yellow oil or low-melting solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.15–7.22 (m, 1H), 6.65–6.72 (m, 2H), 6.55–6.60 (m, 1H), 3.15–3.20 (m, 4H), 3.00–3.05 (m, 4H), 1.80 (br s, 1H, NH).
  • 
    C NMR:  Distinct doublets for C-F coupling in the aromatic region (
    
    
    
    ~163 ppm for C-F).
  • MS (ESI): m/z calc for C

    
    H
    
    
    
    FN
    
    
    [M+H]
    
    
    : 181.1; found 181.1.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Oxygen poisoningEnsure strict degassing; use fresh solvent.
Low Conversion Inactive CatalystPd(OAc)

should be orange/brown, not black. Recrystallize or buy fresh.
Bis-arylation Stoichiometry errorUse N-Boc route (Protocol 1) or increase piperazine to >5 eq (Protocol 2).
Black Precipitate "Pd Black" formationLigand dissociation. Increase Ligand:Pd ratio to 2:1 or 3:1.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." Journal of Organic Chemistry. Link

  • Reilly, S. W., & Mach, R. H. (2016).[2] "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters. Link

  • Hartwig, J. F. (1998). "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism." Angewandte Chemie International Edition. Link

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society. Link

Sources

Method

Quantitative Analysis of 1-(3-Fluorophenyl)piperazine in Biological Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers and Drug Development Professionals Abstract This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective de...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of 1-(3-Fluorophenyl)piperazine (mFPP) in biological matrices such as plasma and urine. The protocol employs a liquid-liquid extraction (LLE) technique for sample clean-up and analyte isolation, followed by chemical derivatization with trifluoroacetic anhydride (TFAA) to enhance chromatographic performance. This method provides the necessary precision, accuracy, and reliability for applications in clinical toxicology, forensic analysis, and pharmacokinetic studies.

Introduction

1-(3-Fluorophenyl)piperazine (mFPP) is a psychoactive compound belonging to the piperazine chemical class. Like other piperazine derivatives such as mCPP and TFMPP, it has been identified as a designer drug and is also a known metabolite of some antidepressant drugs.[1] The increasing prevalence of such new psychoactive substances (NPS) necessitates the development of reliable analytical methods for their identification and quantification in biological specimens.[2][3] Such methods are critical for law enforcement, clinical diagnostics, and understanding the pharmacological profiles of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, polar functional groups, such as the secondary amine in the piperazine ring, can lead to poor peak shape and thermal instability during GC analysis.[4] To overcome this, chemical derivatization is employed. This protocol utilizes trifluoroacetylation, a common and effective strategy for acylating amine groups, which increases the volatility and thermal stability of mFPP, resulting in improved chromatographic resolution and detection sensitivity.[4][5]

This guide provides a comprehensive, step-by-step protocol for the entire workflow, from sample preparation to final analysis, grounded in established analytical principles for toxicological screening.[1]

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate mFPP from a complex biological matrix, prepare it for instrumental analysis, and accurately quantify it.

  • Sample Preparation & Extraction: The process begins with the isolation of the analyte from the biological matrix (e.g., plasma, urine). Biological samples are inherently complex, containing proteins, salts, and other endogenous substances that can interfere with analysis.[6][7] A liquid-liquid extraction (LLE) under basic conditions is used to efficiently partition the mFPP from the aqueous sample into an immiscible organic solvent. An internal standard (IS) is added prior to extraction to correct for variations in extraction efficiency and instrument response.

  • Chemical Derivatization: The extracted analyte is then derivatized. The secondary amine of the mFPP piperazine ring is acylated using trifluoroacetic anhydride (TFAA). This reaction replaces the polar N-H proton with a non-polar trifluoroacetyl group, significantly increasing the analyte's volatility and making it amenable to GC analysis.[5]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase of the analytical column. The separated components then enter the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). The method utilizes Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic ions of derivatized mFPP and the IS.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Add_IS Spike with Internal Standard (IS) Sample->Add_IS Alkalinize Alkalinize Sample (e.g., with NaOH) Add_IS->Alkalinize LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Alkalinize->LLE Evaporate1 Evaporate Organic Layer to Dryness LLE->Evaporate1 Add_Reagent Add Derivatizing Agent (Ethyl Acetate & TFAA) Evaporate1->Add_Reagent Incubate Incubate (e.g., 70°C for 30 min) Add_Reagent->Incubate Evaporate2 Evaporate to Dryness Incubate->Evaporate2 Reconstitute Reconstitute in Solvent (e.g., Ethyl Acetate) Evaporate2->Reconstitute GCMS Inject into GC-MS System Reconstitute->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification via Calibration Curve Data->Quant

Figure 1: Overall experimental workflow for GC-MS analysis of mFPP.

Materials and Reagents

  • Standards: 1-(3-Fluorophenyl)piperazine (mFPP) certified reference material; 1-(3-Chlorophenyl)piperazine (mCPP) or a deuterated mFPP analog as Internal Standard (IS).

  • Solvents (HPLC or GC grade): Ethyl acetate, Methanol, Dichloromethane, Hexane.

  • Reagents: Trifluoroacetic anhydride (TFAA), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Anhydrous sodium sulfate.

  • Biological Matrix: Drug-free human plasma or urine for calibrators and quality controls (QCs).

  • Labware: 15 mL polypropylene centrifuge tubes, glass test tubes, volumetric flasks, micropipettes, GC vials with inserts.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator or vacuum concentrator, analytical balance, GC-MS system.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of mFPP and IS standards. Dissolve each in 10 mL of methanol in separate volumetric flasks. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the mFPP stock solution with methanol to create working solutions for calibration standards (e.g., at concentrations of 1, 2.5, 5, 10, 25, 50, and 100 µg/mL).

  • Internal Standard Working Solution (10 µg/mL): Dilute the 1 mg/mL IS stock solution with methanol.

Protocol 2: Sample Preparation and Liquid-Liquid Extraction (LLE)
  • Pipette 1 mL of the biological sample (calibrator, QC, or unknown) into a 15 mL polypropylene tube.

  • Add 50 µL of the 10 µg/mL IS working solution to each tube (final concentration: 500 ng/mL) and vortex for 10 seconds.

  • Add 200 µL of 1 M NaOH to each tube to adjust the pH to >10. Vortex briefly.

  • Add 5 mL of ethyl acetate. Cap the tubes and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[8]

  • Carefully transfer the upper organic layer to a clean glass test tube.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

Protocol 3: Derivatization

The derivatization step converts the polar amine group of mFPP into a non-polar trifluoroacetyl derivative, which is more suitable for GC analysis.

Derivatization mFPP 1-(3-Fluorophenyl)piperazine (mFPP) plus + TFAA Trifluoroacetic Anhydride (TFAA) arrow 70°C TFAA->arrow Product TFA-mFPP Derivative (Volatile & Thermally Stable) arrow->Product

Figure 2: Chemical derivatization of mFPP with TFAA.

  • To the dried residue from Protocol 2, add 50 µL of ethyl acetate and 50 µL of TFAA.[2]

  • Cap the tube, vortex briefly, and incubate in a heating block at 70°C for 30 minutes.[2]

  • After incubation, cool the samples to room temperature.

  • Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in 100 µL of ethyl acetate. Vortex for 30 seconds.

  • Transfer the solution to a GC vial with an insert for analysis.

Protocol 4: GC-MS Instrumental Parameters

The following parameters serve as a guideline and may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Temperature280°C[9]
Injection ModeSplitless, 1 µL injection volume
Oven ProgramInitial temp 100°C for 1 min, ramp at 25°C/min to 280°C, hold for 3 min.[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z) TFA-mFPP: To be determined empirically. Likely fragments include the molecular ion and ions from piperazine ring fragmentation (e.g., m/z 154, 196 for mCPP-TFA).[10]
TFA-mCPP (IS): e.g., m/z 154, 196, 138[10]

Note: The specific SIM ions for TFA-mFPP should be determined by injecting a derivatized standard in full scan mode to identify the most abundant and characteristic fragment ions.

Method Performance and Validation

A comprehensive method validation should be performed according to established guidelines. The following table presents typical performance characteristics for GC-MS analysis of piperazine derivatives in biological fluids.[2][3]

Validation Parameter Typical Performance
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2 - 5 ng/mL[3]
Limit of Quantification (LOQ) 8 - 16 ng/mL[3]
Precision (CV%) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery 75 - 105%[3]

Data Analysis and Quantification

  • Identification: The presence of mFPP in a sample is confirmed by the detection of a peak at the expected retention time of the TFA-mFPP derivative, with the simultaneous presence of its characteristic SIM ions in the correct abundance ratios.

  • Quantification: A calibration curve is generated by plotting the peak area ratio (TFA-mFPP / TFA-IS) against the concentration of the prepared calibration standards. The concentration of mFPP in unknown samples is calculated from this linear regression equation.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive tool for the quantification of 1-(3-Fluorophenyl)piperazine in biological samples. The combination of an efficient liquid-liquid extraction, robust chemical derivatization, and selective mass spectrometric detection ensures high-quality data suitable for forensic, clinical, and research applications. Adherence to the described protocols and proper method validation will ensure accurate and defensible results.

References

  • Moreira P, da Silva DD, Cunha S, et al. (2020)
  • Moreira P, da Silva DD, Cunha S, et al. (2020) Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25.
  • Staack RF, Fritschi G, Maurer HH. (2003) New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): Gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry 38: 971-981. [Link]

  • SWGDrug. (2005) 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph. SWGDrug.org. [Link]

  • Popa D-S, et al. (2012) Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Moore, C., et al. (2007). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology, 31(7), 411–415.
  • United Nations Office on Drugs and Crime (UNODC). (2013) Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Organomation. GC-MS Sample Preparation. Organomation. [Link]

  • Jia, L., et al. (2003). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 735-743.
  • Wang, Y., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
  • González, J., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5642.
  • Cawrse, J., et al. (2010). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences, 55(5), 1292-1303.
  • LCGC International. (2024) Study: Recent Advances in Preparation for Biological Samples. LCGC International. [Link]

  • Das, B., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(3), 332-337.
  • Negrei, C., et al. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Scientific Reports, 10(1), 1-9.
  • de Castro, A., et al. (2020). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material.
  • University of California, Riverside. Sample Preparation Guidelines for GC-MS. UC Riverside. [Link]

  • Akter, F., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3), 273-282.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 1-(3-Fluorophenyl)piperazine in Solution

Welcome to the technical support center for 1-(3-Fluorophenyl)piperazine (FPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Fluorophenyl)piperazine (FPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of FPP in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 1-(3-Fluorophenyl)piperazine solutions.

Q1: My 1-(3-Fluorophenyl)piperazine solution has changed color. What does this indicate?

A change in color, often to a yellow or brownish hue, is a common indicator of degradation, likely due to oxidation. Piperazine and its derivatives can be susceptible to oxidation, especially when exposed to air, light, or certain contaminants.[1] It is crucial to investigate the cause and take corrective measures to ensure the integrity of your experiments.

Q2: What are the likely degradation products of FPP oxidation?

While specific degradation products for FPP are not extensively detailed in readily available literature, oxidation of the piperazine ring can lead to the formation of various byproducts. Theoretical oxidation pathways suggest that the reaction can occur at the nitrogen or carbon atoms of the piperazine ring.[2] Oxidation initiated by hydroxyl radicals, for example, can lead to the formation of cyclic imines and amides.[2] It's also possible for ring-opening to occur, leading to various other degradation products.[2][3]

Q3: What are the ideal storage conditions for FPP solutions to minimize oxidation?

To minimize oxidation, FPP solutions should be stored in a cool, dry, and dark place.[4] It is recommended to store them in tightly sealed containers to prevent exposure to air and moisture.[4] For long-term storage, refrigeration or freezing (-20°C) is advisable, especially for solutions in organic solvents.[5] The solid form of 1-(3-Fluorophenyl)piperazine hydrochloride has been shown to be stable for at least five years when stored at -20°C.[5]

Q4: Are there any incompatible materials I should avoid when working with FPP?

Yes, FPP is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][6] Contact with these substances can accelerate degradation. Additionally, avoid contact with aluminum, copper, nickel, magnesium, and zinc, as piperazine solutions can be corrosive to these metals.[1]

II. Troubleshooting Guides

This section provides detailed troubleshooting steps for common issues related to FPP solution stability.

Issue 1: Rapid Discoloration of FPP Solution

If you observe a rapid change in the color of your FPP solution, it is a strong indication of accelerated degradation.

Root Cause Analysis:
  • Atmospheric Oxygen: Exposure to air is a primary driver of oxidation.

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or trace metals, can catalyze oxidation.

  • Light Exposure: Photodegradation can occur, especially under UV light.

  • Incompatible Container: The storage container may be leaching contaminants or be permeable to oxygen.

Troubleshooting Workflow:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Behavioral Effects of m-FPP and BZP in Rats: A Guide for Researchers

This guide provides an in-depth comparison of the behavioral effects of 1-(3-trifluoromethylphenyl)piperazine (m-FPP) and 1-benzylpiperazine (BZP) in rat models. Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the behavioral effects of 1-(3-trifluoromethylphenyl)piperazine (m-FPP) and 1-benzylpiperazine (BZP) in rat models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to elucidate the distinct and overlapping behavioral profiles of these two psychoactive substances. We will delve into their underlying neurochemical mechanisms, compare their impacts on locomotor activity, explore their discriminative stimulus properties, and examine their potential for reward and aversion.

Introduction: Unraveling the Divergent Actions of Two Piperazine Derivatives

m-FPP and BZP are synthetic compounds belonging to the piperazine class. While structurally related, they exhibit markedly different pharmacological and behavioral effects, primarily due to their differential actions on the serotonin and dopamine systems. BZP is predominantly a dopamine-releasing agent, leading to stimulant-like effects.[1][2][3] In contrast, m-FPP (often referred to as TFMPP in literature) primarily acts as a serotonin releaser.[1][2] Understanding these differences is crucial for interpreting behavioral studies and for the development of novel therapeutic agents targeting these neurotransmitter systems. This guide will provide a comprehensive overview of the experimental data that delineates the behavioral sequelae of these distinct neurochemical actions.

Neurochemical Mechanisms of Action: A Tale of Two Neurotransmitters

The divergent behavioral effects of m-FPP and BZP are rooted in their distinct interactions with monoamine transporters.

  • BZP: Primarily interacts with the dopamine transporter (DAT), leading to the release of dopamine.[1][2] This action is similar to that of other psychostimulants like methamphetamine.[3]

  • m-FPP (TFMPP): Selectively targets the serotonin transporter (SERT), causing a significant release of serotonin (5-HT).[1][2] It has also been shown to have agonist activity at various serotonin receptors.[4][5][6]

The co-administration of BZP and m-FPP can produce synergistic effects, leading to a marked elevation in both dopamine and serotonin, mimicking the neurochemical profile of MDMA.[1][2]

Signaling Pathway Overview

cluster_BZP BZP Pathway cluster_mFPP m-FPP Pathway BZP BZP DAT Dopamine Transporter (DAT) BZP->DAT Blocks DA_release Dopamine Release DAT->DA_release Mediates mFPP m-FPP (TFMPP) SERT Serotonin Transporter (SERT) mFPP->SERT Blocks HT_release Serotonin Release SERT->HT_release Mediates

Caption: Neurochemical pathways of BZP and m-FPP.

Comparative Behavioral Profile

The distinct neurochemical actions of m-FPP and BZP translate into different behavioral outcomes in rats.

Locomotor Activity

Locomotor activity is a fundamental measure used to assess the stimulant or sedative properties of a compound.

  • BZP: Dose-dependently increases locomotor activity and can induce stereotyped behaviors at higher doses, consistent with its dopamine-releasing properties.[3] Repeated exposure to BZP can lead to behavioral sensitization, a phenomenon also observed with other psychostimulants.[3]

  • m-FPP (TFMPP): Generally, m-FPP and other phenylpiperazines tend to decrease locomotor activity.[7] This is in stark contrast to the hyperactivity induced by BZP.

CompoundEffect on Locomotor ActivityDose Range (rats, IP)Reference
BZP Increase5.0 - 40.0 mg/kg[3]
m-FPP (TFMPP) DecreaseNot specified in rats, but observed in mice[7]
Drug Discrimination

Drug discrimination paradigms are powerful tools to assess the subjective effects of a drug by training animals to recognize and respond to a specific interoceptive state.

  • BZP: Rats trained to discriminate methamphetamine from saline will generalize to BZP, indicating that BZP produces subjective effects similar to those of classic psychostimulants.[8]

  • m-FPP (TFMPP): In contrast, m-FPP does not fully substitute for the discriminative stimulus effects of methamphetamine.[8] However, both BZP and m-FPP have been shown to fully substitute for S(+)-MDMA in trained mice, suggesting some overlap in their subjective effects with empathogens.[7]

Training DrugTest CompoundSubstitutionSpeciesReference
MethamphetamineBZPFullRats[8]
Methamphetaminem-FPP (TFMPP)Partial/NoneRats[8]
S(+)-MDMABZPFullMice[7]
S(+)-MDMAm-FPP (TFMPP)FullMice[7]
Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.

  • BZP: The rewarding effects of BZP are somewhat ambiguous in the literature. While its stimulant properties suggest a potential for reward, some studies have failed to demonstrate a conditioned place preference for BZP alone.[8][9]

  • m-FPP (TFMPP): Similarly, m-FPP has not been found to produce a conditioned place preference, suggesting it may lack significant rewarding properties on its own.[8][9]

It is important to note that the combination of BZP and m-FPP is often used recreationally to mimic the effects of MDMA, suggesting that their combined effects may be more rewarding than either compound alone.[1][2]

Experimental Methodologies

The following are detailed protocols for the key behavioral assays discussed in this guide.

Locomotor Activity Assessment

Objective: To quantify the effects of m-FPP and BZP on spontaneous motor activity.

Protocol:

  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to automatically record horizontal and vertical movements.

  • Habituation: Individually house rats in the testing room for at least 1 hour before the experiment. On the test day, place each rat in the open-field arena for a 30-minute habituation period.

  • Drug Administration: Following habituation, administer the test compound (m-FPP, BZP, or vehicle) via intraperitoneal (IP) injection.

  • Testing: Immediately after injection, return the rat to the open-field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).

  • Data Analysis: Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

Start Rat Habituation Drug Drug Administration (IP) Start->Drug Test Open-Field Test Drug->Test Data Data Analysis Test->Data

Caption: Locomotor activity experimental workflow.

Drug Discrimination Assay

Objective: To determine if the subjective effects of m-FPP or BZP are similar to a known drug of abuse (e.g., methamphetamine).

Protocol:

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Training: Train rats to press one lever after an injection of the training drug (e.g., 1.0 mg/kg methamphetamine) and the other lever after a saline injection to receive a food reward.[10]

  • Testing: Once the rats have learned the discrimination, administer various doses of the test compound (m-FPP or BZP) and record which lever they press.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever. Full substitution is typically defined as ≥80% of responses on the drug-associated lever.[10]

cluster_training Training Phase cluster_testing Testing Phase Meth Methamphetamine Injection LeverA Press Lever A -> Reward Meth->LeverA Saline Saline Injection LeverB Press Lever B -> Reward Saline->LeverB TestDrug Test Drug Injection (m-FPP or BZP) Choice Lever Choice TestDrug->Choice

Caption: Drug discrimination experimental workflow.

Conditioned Place Preference (CPP) Protocol

Objective: To assess the rewarding or aversive properties of m-FPP and BZP.

Protocol:

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.[11]

  • Pre-Conditioning (Baseline): On day 1, allow rats to freely explore all three chambers for 15 minutes and record the time spent in each chamber to determine any initial preference.

  • Conditioning: Over the next several days, administer the test drug (m-FPP or BZP) and confine the rat to one of the outer chambers for a set period (e.g., 30 minutes). On alternate days, administer saline and confine the rat to the opposite chamber. The drug is typically paired with the initially non-preferred chamber.

  • Post-Conditioning (Test): On the test day, place the rat in the central chamber with free access to both outer chambers and record the time spent in each for 15 minutes.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber from baseline indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

Baseline Baseline Preference Test Conditioning Drug/Saline Conditioning Baseline->Conditioning Test Post-Conditioning Test Conditioning->Test Analysis Data Analysis Test->Analysis

Caption: Conditioned place preference experimental workflow.

Conclusion: Distinct Behavioral Signatures with Implications for Drug Development

The experimental evidence clearly demonstrates that m-FPP and BZP produce distinct behavioral effects in rats, which are directly attributable to their primary actions on the serotonin and dopamine systems, respectively. BZP exhibits a classic psychostimulant profile, characterized by hyperactivity and subjective effects similar to methamphetamine. In contrast, m-FPP tends to decrease locomotor activity and does not share the same subjective effects as dopamine-releasing agents. Neither compound alone appears to be strongly rewarding in the CPP paradigm.

This comparative guide underscores the importance of understanding the specific neurochemical mechanisms of psychoactive compounds to predict their behavioral outcomes. For researchers in drug development, these findings highlight the potential for targeting specific monoamine systems to achieve desired therapeutic effects while avoiding unwanted side effects. The methodologies detailed herein provide a robust framework for the continued investigation of novel compounds and their behavioral consequences.

References

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189-197. [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B., & Rothman, R. B. (2004). Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. RTI International. [Link]

  • Brennan, K. A., Johnstone, A., Fitzmaurice, P., Lea, R., & Schenk, S. (2007). Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA). Drug and alcohol dependence, 88(2-3), 204–213. [Link]

  • Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2005). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Pharmacology, biochemistry, and behavior, 82(3), 593–600. [Link]

  • Huskinson, S. L., Gatch, M. B., & Forster, M. J. (2015). Discriminative-stimulus effects of second generation synthetic cathinones in methamphetamine-trained rats. Drug and alcohol dependence, 149, 277–282. [Link]

  • Walker, E. A., Zernig, G., & Woods, J. H. (1994). Antinociceptive and discriminative stimulus effects of six novel psychoactive opioid substances in male rats. The Journal of pharmacology and experimental therapeutics, 271(3), 1365–1375. [Link]

  • Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(8), 2415–2425. [Link]

  • Herndon, L. A., Partilla, J. S., Benamar, K., & Baumann, M. H. (2008). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Neurotoxicology, 29(5), 877–883. [Link]

  • Bardo, M. T., Rowlett, J. K., & Harris, M. J. (2010). Conditioned place preference. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]

  • Holtzman, S. G. (1992). Drug discrimination studies in rats with caffeine and phenylpropanolamine administered separately and as mixtures. Psychopharmacology, 109(1-2), 99–106. [Link]

  • Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: update of the last decade. Addiction biology, 12(3-4), 227–462. [Link]

  • France, C. P., & Koek, W. (2003). The rise (and fall?) of drug discrimination research. Psychopharmacology, 167(3), 227–232. [Link]

  • Mueller, E. A., Murphy, D. L., & Sunderland, T. (1986). Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of clinical endocrinology and metabolism, 63(3), 579–584. [Link]

  • Colpaert, F. C. (2006). Drug discrimination: historical origins, important concepts, and principles. Psychopharmacology, 184(3-4), 283–297. [Link]

  • Beal, M. F. (1998). MPP+ produces progressive neuronal degeneration which is mediated by oxidative stress. Annals of neurology, 44(3 Suppl 1), S110–S114. [Link]

  • Campbell, A., & Chebib, M. (2010). A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. Behavioural pharmacology, 21(5-6), 467–476. [Link]

  • Wikipedia. (n.d.). para-Fluorophenylpiperazine. [Link]

  • Mendelson, J. E., & Jones, R. T. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. Psychopharmacology, 102(3), 394–398. [Link]

  • Manzanedo, C., Aguilar, M. A., Rodríguez-Arias, M., & Miñarro, J. (2021). Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test. Methods in molecular biology (Clifton, N.J.), 2201, 221–229. [Link]

  • Rollema, H., Damsma, G., Westerink, B. H., & de Vries, J. B. (1987). Effects of MPP+ on the release of serotonin and 5-hydroxyindoleacetic acid from rat striatum in vivo. European journal of pharmacology, 136(3), 351–356. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-(3-Fluorophenyl)piperazine dihydrochloride

As researchers and scientists, our focus is often on the synthesis and application of novel compounds like 1-(3-Fluorophenyl)piperazine dihydrochloride. However, the life cycle of these chemicals extends beyond the bench...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our focus is often on the synthesis and application of novel compounds like 1-(3-Fluorophenyl)piperazine dihydrochloride. However, the life cycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and professional responsibility. This guide provides a comprehensive, scientifically grounded protocol for the safe disposal of 1-(3-Fluorophenyl)piperazine dihydrochloride, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Before any disposal procedure, a thorough understanding of the compound's hazards is essential. 1-(3-Fluorophenyl)piperazine dihydrochloride is a piperazine analytical reference standard whose full physiological and toxicological properties are not completely known[1]. This lack of comprehensive data necessitates a cautious and conservative approach to handling and disposal.

Known hazards associated with this compound and its analogs include:

  • Skin Irritation (H315) [2]

  • Serious Eye Irritation (H319) [2]

  • May Cause Respiratory Irritation (H335) [2]

  • Some analogs are classified as Toxic if Swallowed [3].

Given these risks, appropriate Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

All handling of the solid material or its solutions, especially during waste transfer, should be conducted in a well-ventilated area or, preferably, within a certified chemical fume hood to minimize inhalation exposure[2][3].

The Cornerstone of Disposal: Waste Characterization and Segregation

Proper disposal begins with accurate chemical classification. 1-(3-Fluorophenyl)piperazine dihydrochloride contains a fluorine atom, which definitively categorizes it as a halogenated organic compound . This is the single most important factor determining its disposal pathway.

The principle of waste segregation is a cornerstone of safe and compliant laboratory practice. Halogenated and non-halogenated waste streams must never be mixed[4]. The reason for this strict separation is twofold:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), outlines specific management protocols for different classes of chemical waste[5][6].

  • Disposal Technology: Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrogen fluoride) produced during combustion[2]. Mixing these with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and complexity.

Furthermore, this compound should not be mixed with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as this could trigger a hazardous reaction[2][7].

Step-by-Step Disposal Protocol

Follow this systematic procedure to ensure the safe and compliant disposal of 1-(3-Fluorophenyl)piperazine dihydrochloride.

  • Don Personal Protective Equipment (PPE): Before handling the waste, put on your safety glasses, lab coat, and gloves.

  • Select the Correct Waste Container: Obtain a dedicated hazardous waste container clearly labeled "Halogenated Organic Waste." The container must be made of a compatible material (e.g., polyethylene), be in good condition, and possess a leak-proof, screw-top cap[4][8].

  • Transfer the Waste: In a chemical fume hood, carefully transfer the 1-(3-Fluorophenyl)piperazine dihydrochloride waste into the designated container. If transferring a solid, use a spatula or powder funnel to minimize dust generation. If it is in a solution, pour slowly to avoid splashing.

  • Label the Container Accurately: As soon as the first drop of waste is added, the container must be tagged[8]. On the hazardous waste tag, clearly write the full chemical name—"1-(3-Fluorophenyl)piperazine dihydrochloride"—along with the estimated quantity and the date. Do not use abbreviations or chemical formulas[4].

  • Secure and Store the Container: Tightly seal the container cap. Store the container in a designated and properly signed Satellite Accumulation Area (SAA). This area should be cool, dry, well-ventilated, and equipped with secondary containment to control any potential leaks[2][8].

  • Arrange for Final Disposal: Once the container is full or has been stored for the maximum allowable time per institutional guidelines (typically 3-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration[2][3].

Emergency Procedures

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Seal, label, and dispose of the container and any contaminated cleaning materials as halogenated organic waste[8].

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Data Summary and Workflow Visualization

To facilitate quick reference, the key logistical and safety data for 1-(3-Fluorophenyl)piperazine dihydrochloride are summarized below.

ParameterDetailsSource(s)
Chemical Name 1-(3-Fluorophenyl)piperazine dihydrochloride[1]
CAS Number 76835-10-4[1]
Molecular Formula C₁₀H₁₃FN₂ • 2HCl[1]
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[2]
Waste Classification Halogenated Organic Waste[4][8][9]
Disposal Method High-Temperature Incineration via Licensed Facility[2]

The logical workflow for the disposal process is illustrated in the diagram below. Adherence to this decision-making process is crucial for maintaining a safe and compliant laboratory environment.

G cluster_prep Preparation & Assessment cluster_characterize Waste Characterization cluster_segregate Segregation & Containment cluster_store Final Steps start Waste Generated: 1-(3-Fluorophenyl)piperazine dihydrochloride ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe char_node Step 2: Characterize Waste Based on Molecular Structure ppe->char_node halogen_check Does it contain F, Cl, Br, or I? char_node->halogen_check is_halogen Yes -> Halogenated Organic Waste halogen_check->is_halogen Yes not_halogen No -> Non-Halogenated Organic Waste halogen_check->not_halogen No container Step 3: Select Labeled 'Halogenated Organic Waste' Container is_halogen->container transfer Step 4: Transfer Waste in Fume Hood container->transfer label_container Step 5: Label Container with Full Chemical Name, Date, Qty transfer->label_container store Step 6: Securely Close and Store in Satellite Accumulation Area label_container->store ehs_pickup Step 7: Arrange Pickup by EHS for Final Disposal (Incineration) store->ehs_pickup

Disposal workflow for 1-(3-Fluorophenyl)piperazine dihydrochloride.

By adhering to these detailed procedures, laboratory professionals can manage and dispose of 1-(3-Fluorophenyl)piperazine dihydrochloride in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.

References

  • Hazardous Pharmaceutical Waste Defined by RCRA. (n.d.). Medical Waste Pros. Retrieved February 13, 2026, from [Link]

  • RCRA Pharmaceutical Hazardous Wastes. (n.d.). West Virginia Department of Environmental Protection. Retrieved February 13, 2026, from [Link]

  • EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. (2019, January 9). Beveridge & Diamond PC. Retrieved February 13, 2026, from [Link]

  • 40 CFR and the Resource Conservation and Recovery Act. (2020, August 24). Rx Destroyer. Retrieved February 13, 2026, from [Link]

  • RCRA Hazardous Pharmaceuticals Identification. (n.d.). BioServ, Inc. Retrieved February 13, 2026, from [Link]

  • Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency. Retrieved February 13, 2026, from [Link]

  • Clean Harbors says it can destroy more than 99% of PFAS at incinerator facility. (2023, January 23). Waste Dive. Retrieved February 13, 2026, from [Link]

  • PFAS: Researchers investigate destruction of forever chemicals by incineration. (2025, March 3). Society of Chemical Industry. Retrieved February 13, 2026, from [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. (2023, November 1). Journal of Environmental Management. Retrieved February 13, 2026, from [Link]

  • The Development of a Fluorine Removal Agent Using Incinerated Ash. (2025, August 10). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved February 13, 2026, from [Link]

  • Waste Incinerators May Be Spreading “Forever Chemicals” Through the Air. (2022, April 2). Truthout. Retrieved February 13, 2026, from [Link]

  • Halogenated Solvents in Laboratories Chemical Waste Guideline. (2021, October). Temple University Environmental Health and Radiation Safety. Retrieved February 13, 2026, from [Link]

  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Module 18 - Management of chemical cytotoxic pharmaceutical and radioactive wastes. (n.d.). World Health Organization (WHO). Retrieved February 13, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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